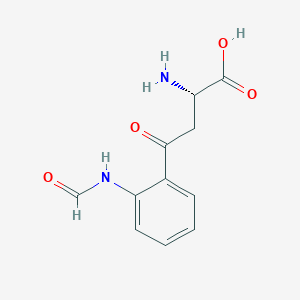

(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid

概要

説明

N’-Formylkynurenine is an intermediate in the catabolism of tryptophan. It is a formylated derivative of kynurenine and is formed by the action of heme dioxygenases . This compound plays a significant role in various biological processes, including oxidative stress responses and metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

N’-Formylkynurenine can be synthesized through the oxidation of tryptophan by heme dioxygenases . The reaction involves the incorporation of molecular oxygen into the tryptophan molecule, resulting in the formation of N’-formylkynurenine .

Industrial Production Methods

This method is environmentally friendly and aligns with green chemistry principles .

化学反応の分析

Types of Reactions

N’-Formylkynurenine undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce other metabolites in the kynurenine pathway.

Hydrolysis: The formyl group can be removed through hydrolysis to yield kynurenine.

Common Reagents and Conditions

Oxidation: Reactive oxygen species are commonly involved in the oxidation of N’-formylkynurenine.

Hydrolysis: Acid/base-mediated hydrolysis or enzymatic hydrolysis using kynurenine formamidase.

Major Products Formed

科学的研究の応用

Chemistry

N'-formylkynurenine serves as an important intermediate in the synthesis of bioactive natural products. It plays a crucial role in organic synthesis by facilitating the formation of complex molecules through various chemical reactions.

Biology

In biological research, N'-formylkynurenine is involved in oxidative stress responses and has been studied for its role in the photoinhibition of photosystem II in photosynthetic organisms. Its interactions with enzymes related to oxidative stress pathways highlight its significance in cellular metabolism.

Medicine

N'-formylkynurenine has garnered attention for its potential therapeutic implications. Research indicates that it may modulate enzyme activities associated with oxidative stress and interact with neurotransmitter receptors, suggesting possible neuroprotective effects. Additionally, studies have explored its role in metabolic pathways relevant to diseases such as COVID-19.

Case Study 1: Oxidative Stress Response

A study investigated the role of N'-formylkynurenine in modulating oxidative stress responses in cellular models. The findings indicated that this compound could enhance cellular resilience against oxidative damage by influencing antioxidant enzyme activities.

Case Study 2: Neuroprotective Effects

Research focusing on the interactions of N'-formylkynurenine with neurotransmitter receptors demonstrated potential neuroprotective effects. Experimental models showed that this compound could mitigate neuroinflammation, suggesting its utility in treating neurodegenerative diseases.

Case Study 3: Metabolic Pathways

Investigations into the kynurenine pathway revealed that N'-formylkynurenine levels can serve as biomarkers for assessing tryptophan metabolism. This has implications for understanding various physiological conditions and diseases, including depression and cancer.

作用機序

N’-Formylkynurenine exerts its effects through its role in the kynurenine pathway. It is formed by the oxidation of tryptophan by heme dioxygenases and can be further metabolized to kynurenine by kynurenine formamidase . This pathway is involved in various biological processes, including immune responses and oxidative stress .

類似化合物との比較

Similar Compounds

Kynurenine: A direct metabolite of N’-formylkynurenine, involved in the same metabolic pathway.

Kynurenic Acid: Another metabolite in the kynurenine pathway, known for its neuroprotective properties.

Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.

Uniqueness

N’-Formylkynurenine is unique due to its role as an intermediate in the kynurenine pathway and its involvement in oxidative stress responses. Its formation through the action of heme dioxygenases and its subsequent metabolism to kynurenine highlight its importance in various biological processes .

生物活性

(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid, also known as N-formylkynurenine, is a derivative of kynurenine and an important compound in the metabolism of tryptophan. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Antibacterial Properties

Research indicates that compounds structurally similar to this compound exhibit antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds can lead to bacterial cell death or inhibit growth through several biochemical pathways. The mechanism often involves interference with bacterial cell wall synthesis and function, potentially leading to increased oxidative stress within bacterial cells.

Immunomodulatory Effects

N-formylkynurenine has been shown to act as an immunosuppressant , particularly through its role in the kynurenine pathway. It can suppress allogeneic T cell proliferation and induce apoptosis in T cells, contributing to immune tolerance. This activity has implications in tumor immune evasion, where elevated levels of kynurenine metabolites may facilitate cancer progression by modulating immune responses .

Neurological Implications

The compound plays a significant role in neurological processes due to its involvement in the kynurenine pathway, which is linked to neurodegenerative diseases. An imbalance in this pathway can lead to increased levels of neurotoxic metabolites such as quinolinic acid while decreasing protective metabolites like kynurenic acid. This dysregulation has been associated with conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Pathways

N-formylkynurenine is primarily formed through the oxidative cleavage of tryptophan by reactive oxygen species (ROS). This process modifies tryptophan residues in proteins, leading to changes in their structure and function. The compound's ability to accumulate during oxidative stress conditions highlights its role in cellular responses to environmental stressors.

Pharmacokinetics

The pharmacokinetic profile of N-formylkynurenine suggests that it is soluble in water and DMSO, with a molecular weight of approximately 208.21 g/mol. Its stability and degradation are influenced by ROS presence, affecting its biological activity over time .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of N-formylkynurenine against various strains. The results indicated that at concentrations of 0.5 mM and above, significant growth inhibition was observed for both E. coli and S. aureus, suggesting potential applications as an antibacterial agent.

Study 2: Immune Modulation in Cancer Models

In a cancer model study, elevated levels of kynurenine were found to correlate with reduced T cell activity. This immunosuppressive effect was attributed to the accumulation of N-formylkynurenine and its downstream metabolites, highlighting its role in tumor microenvironments .

Study 3: Neurological Effects

Research on neurodegenerative diseases revealed that alterations in the kynurenine pathway could lead to increased neurotoxicity. Elevated levels of quinolinic acid were linked to neuronal damage, while kynurenic acid provided a protective effect. The balance between these metabolites is crucial for maintaining neurological health .

Summary Table: Biological Activities of this compound

特性

IUPAC Name |

(2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-11-8 | |

| Record name | Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FORMYLKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS20W0733S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N'-Formylkynurenine?

A1: The molecular formula of N'-Formylkynurenine is C11H12N2O4, and its molecular weight is 236.23 g/mol.

Q2: What are the key spectroscopic features of N'-Formylkynurenine?

A2: N'-Formylkynurenine exhibits distinct fluorescence properties. In neutral or acidic solutions, it fluoresces at 440 nm with excitation maxima at 330 nm and a minor peak at 265 nm. Above pH 10, the emission peak shifts to 400 nm, excited at 315 nm with a secondary peak at 240 nm. Notably, the fluorescence intensity increases significantly (at least 20-fold) in alkaline conditions. [] Researchers have utilized these fluorescence properties to study the environment of tryptophan residues in proteins. [, ]

Q3: How does the fluorescence of N'-Formylkynurenine change with solvent polarity?

A3: N'-Formylkynurenine fluorescence exhibits a blue shift with decreasing solvent polarity. This shift in the emission maximum exhibits a linear relationship with the dielectric constant of the solvent, indicating its potential as a reporter for the polarity of its microenvironment. []

Q4: How is N'-Formylkynurenine formed in biological systems?

A4: N'-Formylkynurenine is formed through the oxidative cleavage of the essential amino acid, L-Tryptophan. This reaction is primarily catalyzed by three heme-containing enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, and Tryptophan 2,3-dioxygenase (TDO). []

Q5: Can N'-Formylkynurenine be formed non-enzymatically?

A5: Yes, N'-Formylkynurenine can be formed non-enzymatically through the photo-oxidation of tryptophan residues in proteins exposed to sunlight or UV light. [, ] This process has been implicated in changes observed in lens proteins associated with cataracts. []

Q6: How can N'-Formylkynurenine be detected and quantified?

A6: Several methods can be used for the detection and quantification of N'-Formylkynurenine:

- Spectrophotometry: N'-Formylkynurenine formation in proteins leads to a change in the protein's absorption spectrum. [, ]

- Chromatography (HPLC) and Electrophoresis: These techniques can be used to detect N'-Formylkynurenine after acid hydrolysis of photo-oxidized proteins. [, ]

- Fluorometry: N'-Formylkynurenine exhibits a characteristic fluorescence spectrum that can be used for its detection and identification. [, , ] A specific fluorometric method based on the rate of enol formation in alkaline conditions has been developed for N'-Formylkynurenine analysis in plasma and urine. []

- Mass Spectrometry (LC-MS/MS): This technique enables the identification and quantification of N'-Formylkynurenine and other tryptophan metabolites in complex biological samples. [, ]

Q7: What is the biological significance of N'-Formylkynurenine?

A7: N'-Formylkynurenine is a key intermediate in the kynurenine pathway, which is the major route for tryptophan catabolism. This pathway leads to the production of various bioactive metabolites, including kynurenic acid, quinolinic acid, and nicotinamide adenine dinucleotide (NAD+). [] Dysregulation of the kynurenine pathway has been implicated in several neurological and inflammatory diseases, as well as in cancer. [, ]

Q8: How does N'-Formylkynurenine contribute to the pathogenesis of diseases?

A8: While N'-Formylkynurenine itself is not directly implicated in disease pathogenesis, its downstream metabolites in the kynurenine pathway play significant roles in various pathological processes. For example, an imbalance in the kynurenine pathway, leading to increased levels of neurotoxic metabolites like quinolinic acid and decreased levels of neuroprotective metabolites like kynurenic acid, has been linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. []

Q9: Does N'-Formylkynurenine have any role in the immune system?

A9: Research suggests that N'-Formylkynurenine, through its downstream metabolites, might contribute to immune modulation. For example, kynurenine, a direct metabolite of NFK, can suppress T cell proliferation and induce T cell apoptosis, contributing to immune tolerance. This immunosuppressive effect of the kynurenine pathway has been implicated in tumor immune evasion. []

Q10: Can N'-Formylkynurenine be used as a biomarker for any disease?

A10: While N'-Formylkynurenine itself may not be a specific biomarker, its levels, along with other kynurenine pathway metabolites, are being investigated as potential biomarkers for several conditions, including neurodegenerative diseases, psychiatric disorders, and cancer. [, ]

Q11: What are the common chemical modifications of N'-Formylkynurenine?

A11: Researchers have chemically modified N'-Formylkynurenine in various ways, primarily to study its role in protein structure and function. One common modification is the conversion of N'-Formylkynurenine to kynurenine through acid-catalyzed deformylation. This modification has been used to study the role of tryptophan residues in proteins like lysozyme and ribonuclease T1. [, , ]

Q12: How do chemical modifications of N'-Formylkynurenine affect its properties?

A12: Chemical modifications of N'-Formylkynurenine can significantly alter its properties and biological activity. For example, conversion of N'-Formylkynurenine to kynurenine can affect the conformation and stability of proteins. [, ] These modifications can also alter the fluorescence properties of NFK, impacting its use as a spectroscopic probe. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。